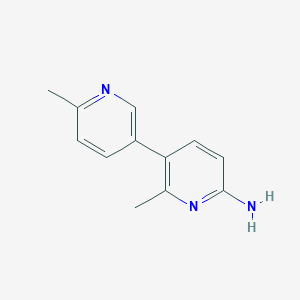

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

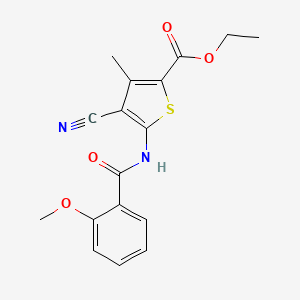

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine, also known as 2,6’-dimethyl-[3,3’-bipyridin]-6-amine, is a heterocyclic compound . It has a molecular weight of 199.25 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3/c1-8-3-4-10(7-14-8)11-5-6-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,15) . This indicates that the compound has a bipyridine structure with two methyl groups and an amine group.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 199.25 .Scientific Research Applications

Supramolecular Reagents and Hydrogen Bonding

A study by Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, demonstrating their potential in forming self-complementary hydrogen-bonding motifs. These motifs are crucial for developing novel supramolecular assemblies, highlighting the compound's utility in enhancing molecular recognition and assembly processes Aakeröy, Schultheiss, Desper, & Moore, 2007.

Structural Characterization and Polymorphism

Research by Böck et al. (2020) focused on the structural characterization of polymorphs derived from pyridine compounds. This work is significant for understanding the intermolecular hydrogen bonding patterns and crystal packing, which are fundamental for the design of materials with specific physical properties Böck, Beuchel, Goddard, Imming, & Seidel, 2020.

Optical Properties and Electron Donor Effects

Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of compounds containing electron-donating amino groups. Their findings reveal the impact of structural modifications on the thermal, redox, and optical properties, suggesting applications in photonic and electronic devices Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, & Maćkowski, 2019.

Synthetic Methodologies and Chemical Transformations

The work by Hertog et al. (2010) examined the reactions of heterocyclic halogeno compounds with nucleophiles, leading to the formation of amino compounds through ring transformations. This research provides valuable insights into synthetic strategies for modifying pyridine derivatives, which are applicable in the development of pharmaceuticals and agrochemicals Hertog, Plas, Pieterse, & Streef, 2010.

Coordination Chemistry and Metal Complexes

Investigations by Hasan et al. (2003) into the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes shed light on the potential of these compounds in coordination chemistry. The unique properties of these complexes, such as their geometric configurations and reactivity, open avenues for their use in catalysis and material science Hasan, Tan, Lin, Lee, Lee, Lin, & Peng, 2003.

Safety and Hazards

Properties

IUPAC Name |

6-methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-10(7-14-8)11-5-6-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOALRCBZSTWLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(N=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2772546.png)

![Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772550.png)

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)

![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)